(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid
Description
Structural Characterization and IUPAC Nomenclature
The compound’s IUPAC name systematically describes its molecular architecture:
- Core backbone : A hexanoic acid chain with stereospecific (S)-configuration at carbon 2.
- Functional groups :
Table 1: Key Structural Features
| Feature | Position | Coordination Sites | Redox Activity |
|---|---|---|---|
| Bis(carboxymethyl)amino | C2, C5' | 8 oxygen atoms | No |
| Disulfide bridge | C3-C3'' | None | Yes |
| Amide linkages | C6, C3'' | None | No |
The stereochemistry (S-configuration at C2 and C5') ensures spatial alignment of carboxylate groups for optimal metal binding. The disulfide bridge introduces dynamic covalent bonding, allowing structural reorganization under reducing conditions.
Historical Development of Polyaminocarboxylate Chelators
The evolution of chelators progressed through three phases:
First-generation (1940s–1960s) : EDTA emerged as a lead chelator post-WWII, utilizing four carboxylate groups for metal coordination. Limitations included non-selective binding and inability to penetrate cells.
Second-generation (1970s–1990s) : DTPA increased donor atoms to eight, improving binding constants for lanthanides and actinides. Derivatives like DMSA incorporated dithiols for enhanced heavy metal affinity.
Third-generation (2000s–present) : Hybrid designs combining polyaminocarboxylate motifs with redox-active groups (e.g., disulfides) or stereospecificity. The subject compound exemplifies this trend, merging EDTA-like coordination with dynamic disulfide bonds.
Table 2: Generational Advances in Chelator Design
| Generation | Example | Donor Atoms | Innovation |
|---|---|---|---|
| 1st | EDTA | 6 | Tetra-carboxylate scaffold |
| 2nd | DTPA | 8 | Pentadentate structure |
| 3rd | Subject compound | 10+ | Disulfide-mediated adaptability |
Position Within the EDTA/DTPA Derivative Family
The compound extends EDTA/DTPA chemistry through three innovations:
Enhanced denticity : Each bis(carboxymethyl)amino group contributes four oxygen donors, yielding ≥10 coordination sites versus EDTA’s six and DTPA’s eight.
Stereochemical control : The (S)-configuration at critical carbons preorganizes the ligand for selective metal binding, addressing EDTA’s lack of stereoselectivity.
Redox-responsive behavior : The disulfide bridge allows reversible cleavage under glutathione-rich environments, enabling intracellular activation—a feature absent in static EDTA/DTPA frameworks.
Table 3: Comparative Analysis with EDTA/DTPA
| Parameter | EDTA | DTPA | Subject Compound |
|---|---|---|---|
| Donor atoms | 6 | 8 | ≥10 |
| Redox activity | No | No | Yes |
| Cellular uptake | Low | Low | Moderate* |
| Metal selectivity | Broad | Broad | Tunable |
*Inferred from disulfide-mediated membrane permeability.
Properties
CAS No. |
673458-19-0 |
|---|---|
Molecular Formula |
C26H42N4O14S2 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C26H42N4O14S2/c31-19(27-9-3-1-5-17(25(41)42)29(13-21(33)34)14-22(35)36)7-11-45-46-12-8-20(32)28-10-4-2-6-18(26(43)44)30(15-23(37)38)16-24(39)40/h17-18H,1-16H2,(H,27,31)(H,28,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/t17-,18-/m0/s1 |
InChI Key |
IGBVQXZYRWXDQT-ROUUACIJSA-N |
Isomeric SMILES |
C(CCNC(=O)CCSSCCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CCNC(=O)CCSSCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CC(C(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of this complex molecule requires a strategic approach involving multiple steps. The compound can be broken down into three key components: two modified lysine residues with bis(carboxymethyl)amino groups, and a disulfide-containing linker. The preparation pathway involves first synthesizing the modified amino acid precursors, followed by coupling with the disulfide-containing linker, and finally deprotection steps to yield the target compound.
Retrosynthetic Analysis
The target molecule can be retrosynthetically analyzed to identify the key building blocks:
- Two units of (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid (modified lysine)
- Disulfide-containing linker derived from 3-mercaptopropionic acid units
The synthesis requires careful consideration of protecting group strategies to prevent undesired side reactions during the coupling steps.
Preparation of Key Precursors
Synthesis of (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
The modified lysine precursor is a critical component of the target molecule. Its preparation begins with L-lysine and involves selective modification of the α-amino group with carboxymethyl groups while keeping the ε-amino group protected.
Starting Materials Preparation
The synthesis begins with commercially available L-lysine, which is first protected at the ε-amino position using a tert-butoxycarbonyl (Boc) protecting group. The reaction is typically carried out in basic conditions:
L-lysine + (Boc)2O → Nε-Boc-L-lysine
This protected lysine derivative is then subjected to reductive alkylation to introduce the carboxymethyl groups at the α-amino position.
Carboxymethylation Reaction
The carboxymethylation step involves the reaction of Nε-Boc-L-lysine with bromoacetic acid or its ester derivative under basic conditions, followed by hydrolysis if ester intermediates are used:
- Nε-Boc-L-lysine + 2 BrCH2COOH + 4 NaOH → Nε-Boc-N-bis(carboxymethyl)-L-lysine + 2 NaBr + 2 H2O
- Hydrolysis of ester intermediates (if used) to obtain the free carboxylic acids
Deprotection of the ε-amino Group
The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane to yield the free ε-amino group:
Nε-Boc-N-bis(carboxymethyl)-L-lysine + TFA → (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid + CO2 + C4H8
Table 1 summarizes the reaction conditions for the preparation of this key precursor:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | L-lysine, (Boc)2O, NaOH | Water/Dioxane | 0°C to RT | 2-4 h | 85-90 |
| Carboxymethylation | Nε-Boc-L-lysine, BrCH2COOH, NaOH | Water | RT | 5-8 h | 70-75 |
| Boc Deprotection | Protected derivative, TFA | DCM | RT | 1-2 h | 90-95 |
Preparation of the Disulfide-Containing Linker
The disulfide linker is derived from 3-mercaptopropionic acid and requires careful handling due to the reactive nature of thiol groups.
Protection of 3-Mercaptopropionic Acid
The thiol group of 3-mercaptopropionic acid is first protected, typically using a trityl (Trt) or tert-butyl (tBu) group to prevent undesired reactions:
3-Mercaptopropionic acid + TrtCl + Et3N → 3-(tritylthio)propionic acid
Activation of the Carboxylic Acid
The protected 3-mercaptopropionic acid is then activated for coupling, typically as an N-hydroxysuccinimide (NHS) ester or using other coupling reagents like carbodiimides:
3-(tritylthio)propionic acid + NHS + DCC → 3-(tritylthio)propionic acid NHS ester
Disulfide Bond Formation
The disulfide bond can be formed either before or after coupling with the amino acid components. One approach involves the controlled oxidation of protected thiol precursors:
2 R-SH + I2 → R-S-S-R + 2 HI
Alternatively, commercially available disulfide-containing compounds can be used directly in the synthesis.
Coupling Strategies
Solution-Phase Coupling
Solution-phase coupling involves the activation of the carboxylic acid groups followed by reaction with the appropriate amino groups. This approach is versatile but may require extensive purification after each step.
Activation Methods
Several methods can be used to activate the carboxylic acid groups for coupling:
- Carbodiimide activation (DCC or EDC)
- Mixed anhydride method
- Active ester formation (NHS or HOBt esters)
The choice of method depends on the specific requirements of the reaction and the nature of the substrates.
Sequential Coupling Approach
A sequential approach involves:
- Coupling of protected 3-mercaptopropionic acid with one unit of protected modified lysine
- Disulfide formation or direct coupling of a pre-formed disulfide linker
- Coupling of the second modified lysine unit
- Deprotection of all protecting groups
Solid-Phase Coupling
Solid-phase synthesis offers advantages for preparing complex peptide-like molecules, including easier purification and the ability to use excess reagents to drive reactions to completion.
Resin Selection and Loading
The synthesis begins with the loading of the first modified lysine derivative onto a suitable resin, such as 2-chlorotrityl chloride or Wang resin. The loading conditions need to be optimized to achieve high initial substitution while preventing overloading.
On-Resin Coupling Steps
The coupling steps follow a similar sequence to solution-phase methods but occur on the solid support:
- Deprotection of the anchored amino acid's amine group
- Coupling of the activated disulfide-containing linker
- Coupling of the second modified lysine unit
- Final deprotection and cleavage from the resin
Cleavage and Purification
The final product is cleaved from the resin using appropriate cleavage cocktails, followed by purification steps:
Resin-bound product + TFA/scavengers → Cleaved product in solution
Table 2 compares solution-phase and solid-phase coupling approaches:
| Parameter | Solution-Phase Method | Solid-Phase Method |
|---|---|---|
| Scale | Suitable for larger scale | Typically smaller scale |
| Purification Complexity | Higher (after each step) | Lower (mainly final product) |
| Reagent Excess Required | Near-equimolar | 3-5 fold excess |
| Monitoring Ease | Easier (standard analytical methods) | Requires specialized techniques |
| Overall Yield | Variable (70-85%) | Typically higher (80-95%) |
| Time Efficiency | Lower | Higher |
One-Pot Disulfide Formation Strategy
An alternative approach involves the preparation of the two amino acid components separately, followed by a one-pot disulfide formation:
Synthesis of Thiol-Containing Intermediates
Each modified lysine component is coupled with 3-mercaptopropionic acid to form the thiol-containing intermediates:
- (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid + protected 3-mercaptopropionic acid → thiol-containing intermediate 1
- Second unit of modified lysine + protected 3-mercaptopropionic acid → thiol-containing intermediate 2
Controlled Oxidation for Disulfide Formation
The two thiol-containing intermediates are then combined under mild oxidizing conditions to form the disulfide bond:
Thiol intermediate 1 + Thiol intermediate 2 + oxidizing agent → Disulfide-linked product
Table 3 summarizes effective oxidizing agents for disulfide formation:
| Oxidizing Agent | Solvent System | Reaction Time | Temperature | Yield (%) | Comments |
|---|---|---|---|---|---|
| I2 | MeOH/H2O | 0.5-2 h | RT | 80-90 | Mild, effective |
| DMSO | Slightly basic buffer | 24-48 h | RT | 70-85 | Very mild conditions |
| H2O2 | Acetic acid | 1-3 h | 0°C to RT | 75-85 | May cause overoxidation |
| K3Fe(CN)6 | Basic buffer | 1-4 h | RT | 80-90 | Clean reaction |
| Air oxidation | Basic buffer | 24-72 h | RT | 60-75 | Slowest but mildest |
Purification Techniques
The purification of the final compound requires careful selection of techniques due to its complex nature.
Chromatographic Methods
Reverse-Phase HPLC
Reverse-phase HPLC using C18 columns with gradient elution (typically water/acetonitrile with 0.1% TFA) is highly effective for purifying the target compound.
Ion-Exchange Chromatography
Due to the presence of multiple carboxylic acid groups, anion-exchange chromatography can be employed as an alternative or complementary purification method.
Size-Exclusion Chromatography
This technique can be used as a final polishing step to remove any remaining impurities based on molecular size differences.
Crystallization Techniques
For larger-scale preparations, crystallization from appropriate solvent systems can be employed. Typical solvent combinations include:
- Water/ethanol mixtures
- Water/acetone systems
- Methanol/diethyl ether
The choice of crystallization method depends on the solubility properties of the specific compound and its impurity profile.
Analytical Methods for Characterization
Spectroscopic Analysis
Several spectroscopic techniques are essential for confirming the structure of the synthesized compound:
- NMR spectroscopy (1H, 13C, COSY, HSQC) to confirm structural features
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight
- IR spectroscopy to identify key functional groups
- UV-Vis spectroscopy to assess purity and concentration
Optimized Synthetic Route for Large-Scale Preparation
For larger-scale preparations, the following optimized route is recommended:
Parallel Synthesis of Modified Lysine Components
Both units of (2S)-6-amino-2-[bis(carboxymethyl)amino]hexanoic acid are prepared simultaneously following the procedures outlined in section 2.1.
Preparation of Activated Mercaptopropionic Acid Derivatives
The 3-mercaptopropionic acid derivatives are prepared with appropriate protecting groups and activation, as described in section 2.2.
Convergent Coupling Strategy
A convergent strategy is employed where:
- Each modified lysine unit is coupled with one 3-mercaptopropionic acid derivative
- The two resulting intermediates are purified
- The disulfide bond is formed under controlled oxidation conditions
- Final deprotection and purification yield the target compound
Practical Considerations and Troubleshooting
Solubility Issues
The target compound contains multiple carboxylic acid groups, which can lead to solubility challenges. Using appropriate solvent systems (e.g., DMSO/water mixtures or basic aqueous solutions) can help overcome these issues.
Side Reactions
Common side reactions include:
- Overalkylation during the carboxymethylation step
- Disulfide scrambling during oxidation
- Racemization during coupling steps
These can be minimized by careful control of reaction conditions and using appropriate protecting groups.
Scale-Up Considerations
When scaling up the synthesis, heat and mass transfer become important factors. Gradual addition of reagents and efficient cooling systems are recommended to maintain reaction control.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Biochemical Interactions
Given its structural features, this compound is likely to interact with various biological macromolecules. Compounds with similar structures often exhibit:
- Antioxidant Activity : The presence of disulfide bonds can facilitate redox reactions, making it a candidate for antioxidant applications.
- Metal Chelation : The carboxymethyl groups may enable the compound to chelate metal ions, which is beneficial in therapeutic contexts such as reducing metal toxicity.
Pharmaceutical Applications
The compound's potential pharmaceutical applications include:
- Drug Development : The unique structural properties allow for the exploration of this compound in drug design, particularly in targeting specific enzymes or receptors due to its ability to form stable interactions.
- Cancer Therapy : Similar compounds have shown promise in anticancer activities, suggesting that this molecule could be evaluated for its efficacy against various cancer cell lines.
Synthesis and Derivatives
The synthesis of such a complex compound typically involves multi-step organic synthesis techniques. Potential methods include:
- Solid-phase synthesis : This method allows for the efficient assembly of complex molecules while minimizing side reactions.
- Solution-phase synthesis : This traditional approach can be employed to create derivatives with modified functional groups to enhance biological activity.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial. Techniques that could be employed include:
- Molecular Docking Studies : To predict how the compound binds to target proteins.
- In vitro Binding Assays : To experimentally determine binding affinities and kinetics.
Comparison with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique aspects of this molecule:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cysteine | Contains thiol group | Naturally occurring amino acid involved in protein synthesis |
| Glutathione | Tripeptide with thiol group | Acts as a major antioxidant in cells |
| N-acetylcysteine | Modified cysteine derivative | Used as a mucolytic agent and antioxidant |
The uniqueness of the target compound lies in its extensive functionalization and potential for diverse interactions due to multiple carboxymethyl groups and disulfide linkages, setting it apart from simpler analogs like cysteine or glutathione.
Case Studies and Research Findings
While specific case studies on this exact compound may be limited, research on similar compounds provides valuable insights:
- Antioxidant Properties : A study demonstrated that compounds with disulfide bonds exhibit enhanced antioxidant activity, potentially applicable in formulations aimed at oxidative stress-related conditions.
- Metal Chelation : Research has shown that carboxymethyl-containing compounds can effectively chelate heavy metals, reducing their bioavailability and toxicity in biological systems.
- Cancer Therapeutics : Investigations into structurally related molecules have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid involves its interaction with various molecular targets. The disulfide bond plays a crucial role in modulating the compound’s activity, allowing it to form stable complexes with proteins and other biomolecules. This interaction can influence protein folding, stability, and function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Ethylenediaminetetraacetic Acid (EDTA)
- Key features : Four carboxymethyl groups attached to an ethylenediamine backbone.
- Comparison: The target compound shares EDTA’s metal-chelating carboxymethylamino groups but incorporates a disulfide bridge and extended alkyl chain, which may enhance selectivity for specific metal ions or enable redox-responsive behavior .
Diethylenetriaminepentaacetic Acid (DTPA)
- Key features : Five carboxymethyl groups and a triamine backbone, offering higher metal-binding capacity than EDTA.
(2S,4S)-2-Substituted-3-(3-Sulfanylpropanoyl)-6-Oxohexahydropyrimidine-4-Carboxylic Acids
- Key features: Sulfanylpropanoyl groups and hexahydropyrimidine rings, studied for antihypertensive activity .
- Comparison : Both compounds incorporate sulfur-containing linkages, but the target’s disulfide and carboxymethyl groups suggest divergent applications, such as chelation versus enzymatic inhibition.
Beta-Lactam Antibiotics (e.g., )
- Key features : Bicyclic structures with amide and carboxylic acid groups.
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound | Functional Groups | Key Features | Potential Applications |
|---|---|---|---|
| Target Compound | Carboxymethylamino, disulfide, amide | Redox-sensitive chelator | Drug delivery, metal detox |
| EDTA | Carboxymethylamino | Broad-spectrum chelator | Industrial, medical chelation |
| DTPA | Carboxymethylamino, triamine | High metal-binding capacity | Radiopharmaceuticals |
| (2S,4S)-Hexahydropyrimidine derivatives | Sulfanylpropanoyl, hexahydropyrimidine | Antihypertensive activity | Cardiovascular therapeutics |
Biological Activity
The compound (2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid is a complex amino acid derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₄H₃₁N₅O₈S
- Molecular Weight : 421.50 g/mol
- SMILES Notation :
NCCCCC(C(O)=O)N(CC(O)=O)CC(O)=O
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies show that derivatives with carboxymethyl groups can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has been associated with antimicrobial activity, particularly against various bacterial strains. The presence of multiple carboxymethyl groups enhances its solubility and interaction with microbial membranes, leading to increased efficacy against pathogens .
Modulation of Ion Transport
Studies have demonstrated that related compounds can influence ion transport mechanisms in cells. Specifically, they can modulate the efflux of certain fluorescent dyes in intestinal epithelial cells, suggesting a role in gastrointestinal health and drug absorption .
The biological activity of this compound is believed to stem from several mechanisms:
- Free Radical Scavenging : The carboxymethyl groups are effective at neutralizing reactive oxygen species (ROS).
- Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting microbial integrity.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways related to oxidative stress and inflammation.
Case Studies
Q & A
Q. Discrepancies in cytotoxicity profiles across cell lines: What experimental variables should be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
